4-(Difluoromethyl)-6-hydrazinylpyrimidine
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Overview
Description
4-(Difluoromethyl)-6-hydrazinylpyrimidine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a hydrazinyl group at the 6-position. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-hydrazinylpyrimidine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and environmentally friendly reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-6-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Difluoromethyl pyrazole: Shares the difluoromethyl group but differs in the core structure.
N-Difluoromethyl azoles: Includes imidazoles, pyrazoles, and triazoles with difluoromethyl groups.
Uniqueness: 4-(Difluoromethyl)-6-hydrazinylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and hydrazinyl groups enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C5H6F2N4 |
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Molecular Weight |
160.13 g/mol |
IUPAC Name |
[6-(difluoromethyl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-4(11-8)10-2-9-3/h1-2,5H,8H2,(H,9,10,11) |
InChI Key |
NIMREJFQBRNDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NN)C(F)F |
Origin of Product |
United States |
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